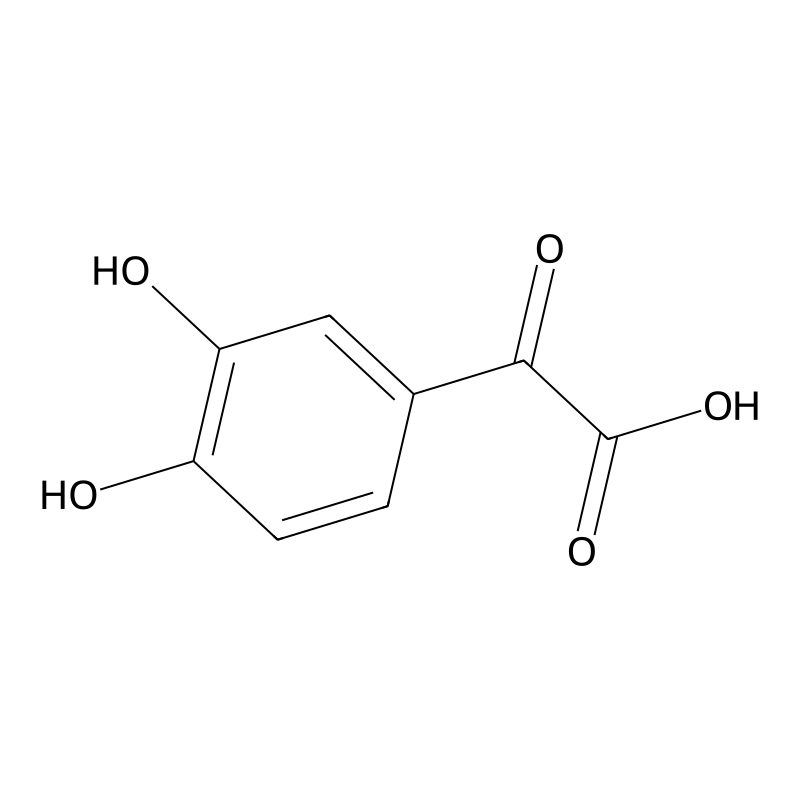2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties:
- PubChem provides information on the molecular formula, weight, and predicted properties of 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid PubChem Link to 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid: https://pubchem.ncbi.nlm.nih.gov/compound/2-3_4-Dihydroxyphenyl-2-oxoacetic-acid.
Availability:
- Commercial suppliers offer 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid for purchase, suggesting potential research applications [Supplier Example]. However, the specific research areas are not mentioned by the suppliers.
If you're interested in further details about the scientific research applications of 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid, you may want to consider these next steps:
- Scientific Literature Search: Conduct a search in scientific databases like ScienceDirect, Scopus, or Web of Science using the full chemical name for the compound.
- Patent Search: Patent databases might reveal research applications covered by intellectual property filings.
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid, also known as a derivative of phenolic compounds, is characterized by the presence of two hydroxyl groups on the aromatic ring and a keto acid functional group. This compound is notable for its structural similarity to other biologically active phenolic compounds, particularly in its role as a metabolite in various biochemical pathways. Its molecular formula is , and it holds significant relevance in both synthetic and biological chemistry due to its potential applications in medicine and industry.
- Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reduction reactions can yield less oxidized forms of the compound, utilizing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with halogens or sulfonyl chlorides, leading to various halogenated or sulfonated derivatives.
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
The biological activity of 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid is primarily linked to its role as a metabolite of dopamine. It has been studied for its neuroprotective effects and its involvement in the metabolic pathways associated with neurotransmitter degradation. The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyl transferase, which are crucial for dopamine metabolism. This interaction suggests potential therapeutic applications in treating neurological disorders and as an antioxidant.
The synthesis of 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid can be achieved through various methods:
- Biotransformation: One common method involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae, which enhances yield and purity.
- Chemical Synthesis: Traditional chemical synthesis routes may involve hydroxylation reactions or the use of specific reagents under controlled conditions to construct the desired molecular structure.
These methods reflect the compound's accessibility for both laboratory research and industrial applications.
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid has diverse applications across several fields:
- Chemistry: It serves as a precursor in the synthesis of various organic compounds and polymers.
- Biology: The compound is investigated for its role in dopamine metabolism and potential neuroprotective properties.
- Medicine: It shows promise for therapeutic applications in neurological disorders due to its antioxidant capabilities.
- Industry: The compound is utilized in producing biopolymers and other industrial chemicals, reflecting its commercial viability.
Research on interaction studies involving 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid focuses on its metabolic pathways and enzyme interactions. Key studies have highlighted how this compound interacts with monoamine oxidase and catechol-O-methyl transferase, impacting dopamine levels in the brain. Understanding these interactions is crucial for exploring its potential therapeutic roles in neurodegenerative diseases.
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid can be compared with several similar compounds that share structural or functional characteristics:
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| 3,4-Dihydroxyphenylalanine | 3,4-Dihydroxyphenylalanine | Precursor in dopamine biosynthesis |
| 3,4-Dihydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | Metabolite of dopamine; similar biological role |
| Catechol | 1,2-Benzenediol | Simpler structure; serves as a building block |
| 4-Hydroxyphenylglyoxylate | 2-(4-Hydroxyphenyl)-2-oxoacetic acid | Related phenolic compound with different properties |
| 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | Related structure with potential similar activities |
These comparisons illustrate the unique position of 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid within a broader context of phenolic compounds, emphasizing its distinct biochemical roles while sharing similarities with other metabolites involved in dopamine metabolism .






